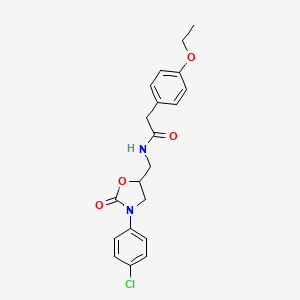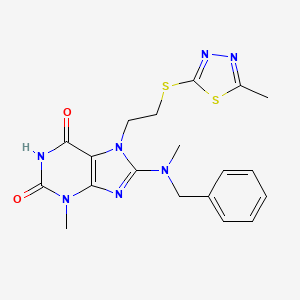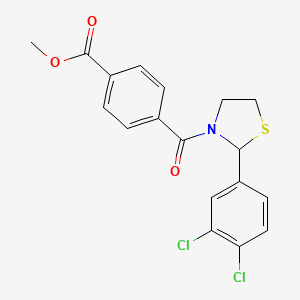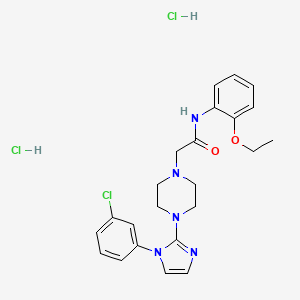
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a chemical compound with promising applications in scientific research. Its unique structure offers potential in drug development and synthesis of complex molecules. The molecular formula of the compound is C18H25N3O4 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyano group, a tert-butyl ester group, and a 2,4-dimethoxybenzylamino group attached to an azetidine ring . This structure is likely to confer unique chemical properties to the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.409 . It has a density of 1.2±0.1 g/cm3 . The boiling point of the compound is 495.0±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Alcohols and Polyamines : This compound serves as a potential building block for the synthesis of amino alcohols and polyamines. Its transformation through various chemical processes facilitates the production of these compounds (Jähnisch, 1997).
Asymmetric Synthesis Applications : It is used in asymmetric synthesis processes, such as the synthesis of 3-alkyl-cispentacin derivatives. This involves complex chemical reactions including kinetic resolutions and cyclization processes (Davies et al., 2004).
Role in Stereoselective Synthesis : The compound plays a crucial role in stereoselective synthesis. This is vital in the creation of specific molecular configurations, which are important in various fields of chemistry and pharmaceuticals (Nativi, Reymond, & Vogel, 1989).
Applications in Antimicrobial Agent Synthesis : It has been explored for its potential in the synthesis of compounds with antimicrobial properties. This highlights its significance in the development of new pharmaceuticals (Doraswamy & Ramana, 2013).
Enantioselective Synthesis : The compound is utilized in enantioselective synthesis processes, particularly in the production of azetidine carboxylic acids and peptides. This aspect is crucial in drug development and biochemistry (Couty, Evano, & Rabasso, 2003).
Preparation of Azetidines : It's involved in the preparation of various azetidines, which are important in organic synthesis and have applications in medicinal chemistry (Stankovic et al., 2012).
Structural and Thermal Analysis : Researchers have used this compound in the synthesis of specific molecular structures, which are then analyzed for their thermal properties and molecular interactions (Çolak et al., 2021).
Development of Chiral Auxiliaries : It's also used in the synthesis of new chiral auxiliaries, which are crucial in various asymmetric synthesis processes (Studer, Hintermann, & Seebach, 1995).
Synthesis of Novel Amino Acid Derivatives : The compound aids in the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives, demonstrating its versatility in creating novel molecular structures (Mangelinckx et al., 2005).
Ring-Opening Reactions in Radiochemistry : It has been used in ring-opening reactions, particularly in the synthesis of labeled amino acids for radiochemical applications (Gillings & Gee, 2001).
Wirkmechanismus
Target of Action
The primary targets of Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.
Mode of Action
This compound interacts with its targets through a chemoselective tert-butoxycarbonylation reaction . This reaction involves the addition of a tert-butoxycarbonyl (Boc) group to the amine, effectively protecting the amine during subsequent reactions .
Biochemical Pathways
The addition of the Boc group by this compound affects various biochemical pathways. In particular, it impacts the pathways involving the modified amines. The downstream effects of this modification can vary widely, depending on the specific amine and its role in cellular metabolism .
Pharmacokinetics
The compound’s chemical structure suggests that it may have good bioavailability due to its relatively small size and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of amines. This modification can protect the amines from unwanted reactions, thereby preserving their functionality and enhancing their stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and selectivity can be affected by the pH, temperature, and solvent conditions of the reaction environment
Eigenschaften
IUPAC Name |
tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYJRUGUGVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide](/img/structure/B2582473.png)


![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2582476.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)


